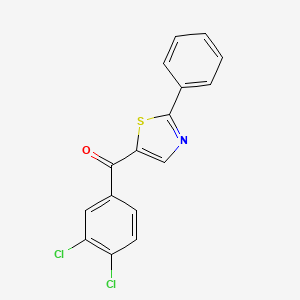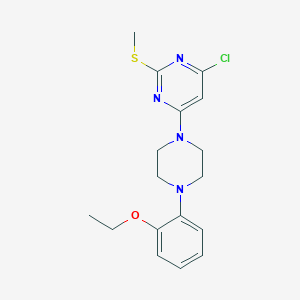
2-(4-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1-pyrazinyl)phenyl ethyl ether
描述
2-(4-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1-pyrazinyl)phenyl ethyl ether is a synthetic chemical compound characterized by its complex molecular structure This compound includes several functional groups, such as a chloro-substituted pyrimidine, a methylsulfanyl group, and a tetrahydro-pyrazinyl group attached to a phenyl ethyl ether backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1-pyrazinyl)phenyl ethyl ether typically involves multiple steps, each designed to introduce specific functional groups and maintain structural integrity.
Formation of 6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl intermediate
Starting from commercially available pyrimidine derivatives.
Chlorination is achieved using reagents like thionyl chloride or phosphorus oxychloride.
Subsequent introduction of the methylsulfanyl group through nucleophilic substitution using methylthiol in the presence of a suitable base.
Preparation of the tetrahydro-1-pyrazinyl intermediate
Begins with the hydrogenation of pyrazine derivatives.
Utilizes hydrogen gas and a palladium on carbon catalyst under high pressure and moderate temperatures.
Coupling of intermediates
The coupling reaction is performed via an etherification process.
Employing an appropriate base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide.
Industrial Production Methods
Industrial production often mirrors lab-scale synthesis but emphasizes scalability and cost-efficiency:
Use of continuous flow reactors for chlorination and hydrogenation steps to enhance reaction control and safety.
Implementation of catalytic processes to reduce reagent consumption and waste generation.
Optimization of purification techniques, such as crystallization and chromatography, to achieve high purity levels.
化学反应分析
Types of Reactions
Oxidation
Potential to form sulfoxides or sulfones under strong oxidizing conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction
Reduction of the pyrimidine ring can be performed under mild conditions using hydrogenation catalysts.
Substitution
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: : Hydrogen gas, palladium on carbon.
Substitution: : Sodium hydride, methylthiol, dimethyl sulfoxide.
Major Products Formed
Oxidized derivatives like sulfoxides and sulfones.
Reduced pyrimidine derivatives.
Substituted pyrimidine derivatives with functional groups tailored for specific applications.
科学研究应用
Chemistry
Utilized as a building block for the synthesis of more complex molecules, especially in medicinal chemistry.
Biology
Investigated for its potential as a biochemical probe due to its structural uniqueness.
Medicine
Explored for therapeutic applications in targeting specific enzymes or receptors due to its binding affinity influenced by the chloro and methylsulfanyl groups.
Industry
Applied in the development of advanced materials with unique physicochemical properties, such as specialty coatings and adhesives.
作用机制
The mechanism of action for 2-(4-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1-pyrazinyl)phenyl ethyl ether involves interaction with specific molecular targets. The chloro-pyrimidine moiety can participate in hydrogen bonding and van der Waals interactions with enzyme active sites or receptor binding pockets. The methylsulfanyl group can enhance lipophilicity, aiding in membrane permeability. The tetrahydro-pyrazinyl group adds conformational flexibility, which may be crucial for fitting into diverse biological targets.
相似化合物的比较
Similar Compounds
6-Chloro-2-methylthio-4-pyrimidine: : Shares the pyrimidine core and methylsulfanyl group but lacks the ether and tetrahydro-pyrazinyl groups.
Phenyl ethyl ether: : Contains the phenyl and ether moieties but lacks the substituted pyrimidine and pyrazinyl groups.
Tetrahydro-1-pyrazinyl compounds: : Include the pyrazinyl structure but may have different substituents altering their biological and chemical properties.
Uniqueness
The combination of chloro-pyrimidine, methylsulfanyl, and tetrahydro-pyrazinyl groups in a single molecule is rare, conferring unique reactivity and potential for diverse applications.
属性
IUPAC Name |
4-chloro-6-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4OS/c1-3-23-14-7-5-4-6-13(14)21-8-10-22(11-9-21)16-12-15(18)19-17(20-16)24-2/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZUQYIDDHSPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC(=N3)SC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155056 | |
| Record name | 4-Chloro-6-[4-(2-ethoxyphenyl)-1-piperazinyl]-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339017-68-4 | |
| Record name | 4-Chloro-6-[4-(2-ethoxyphenyl)-1-piperazinyl]-2-(methylthio)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339017-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-[4-(2-ethoxyphenyl)-1-piperazinyl]-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde O-methyloxime](/img/structure/B3036133.png)
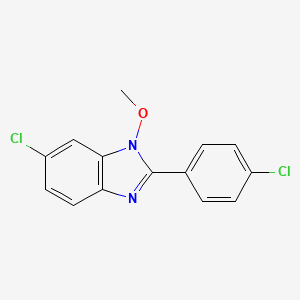
![1-(4-Chlorophenyl)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone](/img/structure/B3036136.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(2-phenyl-1,2,4-triazol-3-yl)phenyl]piperazine](/img/structure/B3036137.png)
![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3036138.png)
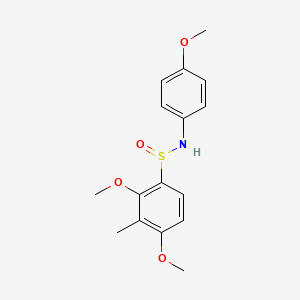
![2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide](/img/structure/B3036141.png)
![3-[(3-Cyanobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B3036142.png)
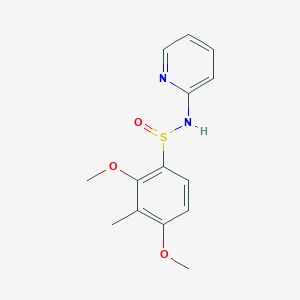
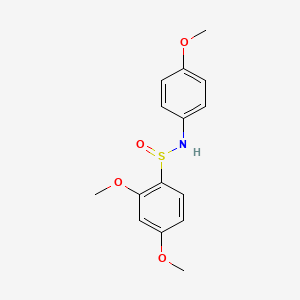
![5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3036147.png)
![3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3036148.png)
![(4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B3036149.png)
